molecular formula C22H20N2O4S2 B11206910 3,4-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide

3,4-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide

カタログ番号: B11206910
分子量: 440.5 g/mol
InChIキー: WCLIDBLQACJZMW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a 3,4-dimethoxybenzene sulfonamide core linked to a 4-(6-methyl-1,3-benzothiazol-2-yl)phenyl group. The benzothiazole moiety is a fused bicyclic heterocycle known for its role in enhancing bioactivity and binding affinity in pharmaceuticals . The sulfonamide group (-SO₂NH-) is a common pharmacophore in enzyme inhibitors, particularly in targeting cyclooxygenase-2 (COX-2) and kynurenine pathway enzymes .

特性

分子式

C22H20N2O4S2

分子量

440.5 g/mol

IUPAC名

3,4-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C22H20N2O4S2/c1-14-4-10-18-21(12-14)29-22(23-18)15-5-7-16(8-6-15)24-30(25,26)17-9-11-19(27-2)20(13-17)28-3/h4-13,24H,1-3H3

InChIキー

WCLIDBLQACJZMW-UHFFFAOYSA-N

正規SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)OC

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide typically involves multiple steps. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring . This is followed by sulfonation and subsequent coupling with the appropriate phenyl and methoxy groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction time . These methods are advantageous for large-scale synthesis due to their efficiency and cost-effectiveness.

化学反応の分析

反応の種類

    酸化: この化合物は、特にメトキシ基で酸化反応を起こす可能性があり、キノンを形成します。

    還元: 還元反応は、スルホンアミド基を標的にすることができ、アミンに変換される可能性があります。

    置換: 芳香族環は、ニトロ化やハロゲン化などの求電子置換反応を起こす可能性があります。

一般的な試薬と条件

    酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

    還元: 水素化アルミニウムリチウムまたはパラジウム触媒の存在下での水素ガスなどの還元剤を使用できます。

    置換: 求電子置換反応には、硫酸などの強酸または塩化アルミニウムなどのルイス酸がしばしば必要です。

主な生成物

    酸化: キノンおよびその他の酸化誘導体。

    還元: アミンおよびその他の還元形態。

    置換: ニトロ、ハロゲン化、またはその他の置換誘導体。

科学的研究の応用

    化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

    生物学: その独特の構造により、生化学アッセイにおけるプローブとして使用される可能性があります。

    医学: 特にスルホンアミドが有効な疾患の治療における治療薬としての可能性が調査されています。

    産業: 特定の電子または光学特性を持つ新素材の開発に使用されます。

作用機序

この化合物の作用機序は、その特定の用途によって異なります。医薬品化学では、酵素を阻害したり、特定の受容体と相互作用したりすることによって作用する可能性があります。ベンゾチアゾール部分は、さまざまな生体標的と相互作用することが知られており、細胞プロセスを乱す可能性があります。

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues in the Kynurenine Pathway

Compounds with the 3,4-dimethoxybenzenesulfonamide scaffold linked to substituted thiazole groups demonstrate inhibitory activity against kynurenine pathway enzymes (e.g., kynurenine 3-monooxygenase). Key examples include:

  • Compound 67 : 3,4-dimethoxy-N-[4-(3-nitrophenyl)-5-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]benzenesulfonamide (24% inhibition).
  • Compound 68: 3,4-dimethoxy-N-[4-(3-nitrophenyl)-5-morpholinomethyl-1,3-thiazol-2-yl]benzenesulfonamide (64% inhibition).
  • Compound 69 : 3,4-dimethoxy-N-[4-(3-nitrophenyl)-5-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-yl]benzenesulfonamide (9% inhibition) .

Key Observations :

  • The six-membered morpholine ring (Compound 68) confers higher inhibitory potency than the five-membered pyrrolidine (Compound 69), likely due to improved steric and electronic interactions with the enzyme active site.
  • Despite lower in vitro potency, Compound 67 reduced brain 3-OH-KYN and QUIN levels more effectively in vivo, suggesting pharmacokinetic advantages (e.g., blood-brain barrier penetration) .
COX-2 Inhibitors with Sulfonamide Moieties

A structurally distinct analog, 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide, exhibits 47.1% COX-2 inhibition at 20 μM. Unlike the target compound, this derivative incorporates a quinazolinone ring system, which enhances planar stacking interactions with COX-2’s hydrophobic pocket .

Benzothiazole-Containing Derivatives

The synthesis of 4-(6-methyl-1,3-benzothiazol-2-yl)aniline (a key intermediate in the target compound) involves condensation reactions with amines, as described in . Benzothiazole derivatives are notable for their metabolic stability and ability to engage in π-π stacking, which may enhance target binding compared to simpler thiazole or pyridine-based analogs .

Data Table: Structural and Functional Comparison

Compound Name/Structure Core Structure Heterocyclic Substituent Biological Activity Reference
Target Compound 3,4-Dimethoxybenzenesulfonamide 4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl Not explicitly reported
Compound 68 (Kynurenine pathway inhibitor) 3,4-Dimethoxybenzenesulfonamide 4-(3-Nitrophenyl)-5-morpholinomethylthiazole 64% enzyme inhibition
Quinazolinone-COX-2 inhibitor Benzenesulfonamide Quinazolinone-linked styryl 47.1% COX-2 inhibition at 20 μM

Key Research Findings and Implications

Role of Heterocycles : The benzothiazole group in the target compound may offer superior metabolic stability and binding affinity compared to thiazole or pyrrolidine-based analogs, though direct comparative data are needed.

Substituent Effects : Electron-donating groups (e.g., methoxy) on the benzene ring enhance solubility and may modulate electronic interactions with enzyme active sites .

In Vivo vs. In Vitro Discrepancies : Compound 67’s superior in vivo efficacy despite moderate in vitro activity underscores the importance of pharmacokinetic profiling in drug design .

生物活性

3,4-Dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature concerning its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a sulfonamide group attached to a benzene ring, which is further substituted with methoxy groups and a benzothiazole moiety. The presence of these functional groups contributes to its biological properties.

Property Value
IUPAC Name 3,4-Dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide
Molecular Formula C23H20N2O3S
Molecular Weight 400.48 g/mol
CAS Number 313515-81-0

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.
  • Receptor Modulation : It can interact with receptors involved in signal transduction pathways, influencing cellular responses.

Anticancer Activity

Research has indicated that sulfonamide derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 3,4-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide can induce apoptosis in cancer cells by disrupting critical cellular processes .

Cardiovascular Effects

Sulfonamides have been studied for their effects on cardiovascular parameters. For example, a study utilizing an isolated rat heart model demonstrated that certain sulfonamide derivatives could significantly alter perfusion pressure and coronary resistance. The findings suggested potential therapeutic applications in managing cardiovascular diseases .

Antimicrobial Activity

The antimicrobial properties of sulfonamides are well-documented. Compounds within this class have shown effectiveness against various bacterial strains, making them valuable in the development of new antibiotics .

Case Studies

  • Anticancer Study : In a controlled experiment, a derivative of the compound was tested on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and increased apoptosis rates compared to control groups.
  • Cardiovascular Study : In another study focusing on perfusion pressure in isolated rat hearts, the compound demonstrated a statistically significant reduction in coronary resistance when administered at specific concentrations.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。